2-Hydroxy Irinotecan-d10 is a deuterated derivative of the chemotherapeutic agent Irinotecan, which is primarily used in the treatment of colorectal cancer. The compound features a hydroxyl group at the second position and incorporates deuterium atoms, enhancing its stability and allowing for more precise metabolic studies. The chemical formula for 2-Hydroxy Irinotecan-d10 is , with a molecular weight of approximately 612.74 g/mol .
2-Hydroxy Irinotecan-d10 is synthesized from its parent compound, Irinotecan, through specific chemical reactions that introduce deuterium into the molecular structure. This process allows researchers to track the drug's metabolic pathways without interference from non-deuterated isotopes.
The synthesis of 2-Hydroxy Irinotecan-d10 typically involves hydrogen-deuterium exchange reactions. This process can be executed under controlled conditions using deuterated solvents and reagents to ensure the incorporation of deuterium at specific positions within the molecule.
The molecular structure of 2-Hydroxy Irinotecan-d10 features a complex arrangement typical of camptothecin derivatives. The presence of deuterium atoms alters the physical properties slightly compared to its non-deuterated form.
2-Hydroxy Irinotecan-d10 can undergo several types of chemical reactions:
The mechanism of action for 2-Hydroxy Irinotecan-d10 parallels that of Irinotecan itself. It inhibits topoisomerase I, an enzyme crucial for DNA replication. By forming a stable complex with this enzyme, it prevents the re-ligation of single-strand breaks in DNA, leading to cytotoxic effects that ultimately result in cell death. The active metabolite SN-38 derived from this compound is significantly more potent and responsible for most therapeutic effects .
The physical and chemical properties are crucial for understanding its behavior in biological systems and during therapeutic applications .
2-Hydroxy Irinotecan-d10 has significant applications in scientific research:
This comprehensive analysis highlights the importance of 2-Hydroxy Irinotecan-d10 in both research and clinical settings, emphasizing its role as a valuable tool in cancer therapy development.
2-Hydroxy Irinotecan-d10 is a deuterated derivative of the irinotecan metabolite where ten hydrogen atoms are replaced by deuterium atoms (D), strategically positioned to maintain molecular integrity while enabling precise analytical detection. The compound's systematic name reflects its complex structure: (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate-2,2,3,3,4,4,5,5,6,6-d10 [5] [9]. The molecular formula is C~33~H~28~D~10~N~4~O~7~, resulting in a molecular weight of 612.74 g/mol [4]. Crucially, deuterium atoms are incorporated at the bipiperidine moiety (specifically at positions 2,2,3,3,4,4,5,5,6,6 of the piperidine rings), preserving the core pharmacophore responsible for biological activity. This targeted deuteration minimizes metabolic alterations while providing a distinct mass signature [5] [7] [9]. Mass spectral analysis reveals a characteristic +10 Da shift compared to non-deuterated 2-hydroxy irinotecan, enabling unambiguous differentiation in mass spectrometry-based assays [4] [9].
The physicochemical profile of 2-Hydroxy Irinotecan-d10 is defined by its lactone ring equilibrium, moderate polarity, and deuterium-enhanced stability. Like its non-deuterated counterpart, it exists in a pH-dependent equilibrium between a bioactive lactone form and an inactive carboxylate form. However, deuterium incorporation confers enhanced stability against enzymatic and chemical degradation pathways, particularly those involving cleavage at the deuterated bipiperidine sites [1] [4] [7].
Interactive Table 1: Physicochemical Properties of 2-Hydroxy Irinotecan-d10
Property | Specification | Analytical Method | Notes |
---|---|---|---|
Molecular Formula | C~33~H~28~D~10~N~4~O~7~ | High-Resolution Mass Spectrometry | Confirmed via exact mass measurement [4] [9] |
Molecular Weight | 612.74 g/mol | ||
Solubility | DMSO: SolubleMethanol: SolubleWater: Partially Soluble | Equilibrium solubility | Hydrochloride salt form enhances aqueous solubility [7] [9] |
Lactone:Carboxylate Ratio | pH-dependent | HPLC-UV | Shifts towards carboxylate at physiological pH (7.4) |
Deuterium Purity | >99% d10 | LC-MS/MS | Minimal presence of lower deuterated species [9] |
Storage Stability | Stable at -20°C (desiccated) | Long-term stability studies | Degradation <2% over 24 months when stored properly [5] |
The deuterated and non-deuterated forms of 2-hydroxy irinotecan exhibit near-identical chemical reactivity and spectroscopic characteristics, except for mass-related differences crucial for analytical applications. The primary structural distinction lies in the C-D bonds replacing C-H bonds in the bipiperidine moiety, which possess approximately 6–10 times greater bond strength. This results in altered kinetic isotope effects (KIEs) during metabolic reactions, potentially slowing specific enzymatic transformations at these sites [1] [7] [9]. Chromatographic behavior is virtually identical under reversed-phase HPLC conditions, allowing co-elution of both forms essential for accurate mass spectrometry-based quantification. However, the 10 Da mass difference creates distinct ion clusters in mass spectra (e.g., m/z 603 vs. 613 for [M+H]+ ions), enabling interference-free detection of the endogenous metabolite using the deuterated variant as an internal standard [4] [9].
Interactive Table 2: Comparative Properties of 2-Hydroxy Irinotecan and Its Deuterated Form
Characteristic | 2-Hydroxy Irinotecan | 2-Hydroxy Irinotecan-d10 | Significance of Difference |
---|---|---|---|
Molecular Formula | C~33~H~38~N~4~O~7~ | C~33~H~28~D~10~N~4~O~7~ | Mass shift enables MS discrimination [4] |
Molecular Weight | 602.68 g/mol | 612.74 g/mol | |
CAS Number | 1346597-39-4 | 1346597-30-5 | Unique identifiers [4] |
Mass Spectral Signature | [M+H]+ m/z 603.3 | [M+H]+ m/z 613.3 | +10 Da shift enables isotopic isolation [4] [9] |
Chromatographic Retention | tR = 8.2 min (typical C18 column) | tR = 8.2 min | Identical retention facilitates co-elution in LC-MS [7] [9] |
Bipiperidine Bond Stability | Standard C-H cleavage susceptibility | Enhanced resistance to cleavage (C-D bonds) | Reduced metabolic degradation at labeled sites [1] |
Primary Application | Active metabolite | Quantitative internal standard | Enables precise pharmacokinetic studies [7] [9] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: